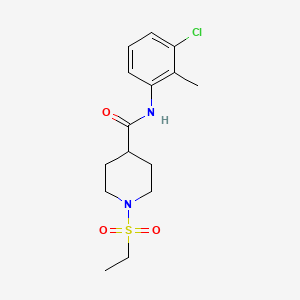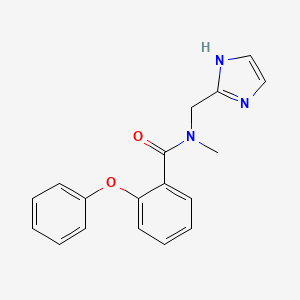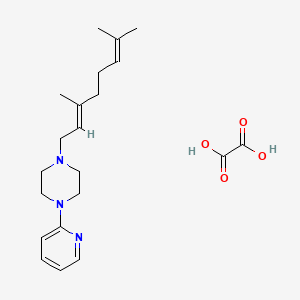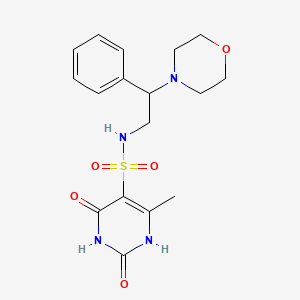
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioid receptor agonists. It has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
作用機序
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively activates the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the delta opioid receptor results in the inhibition of neurotransmitter release, which leads to the modulation of pain and reward pathways in the brain. This compound has been shown to have a high affinity for the delta opioid receptor and a low affinity for the mu and kappa opioid receptors, which reduces the risk of side effects associated with traditional opioid agonists.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for opioid addiction. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is its high selectivity for the delta opioid receptor, which reduces the risk of side effects associated with traditional opioid agonists. However, one of the limitations of this compound is its relatively low potency compared to other delta opioid receptor agonists. This can make it difficult to achieve therapeutic effects at lower doses, which may limit its potential clinical applications.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective delta opioid receptor agonists that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for more research on the long-term effects of this compound on the brain and the potential for addiction or abuse.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 3-chloro-2-methylphenylacetonitrile with ethyl magnesium bromide to form 3-chloro-2-methylphenylethylmagnesium bromide. This intermediate is then reacted with piperidine-4-carboxylic acid to form the desired product, this compound. The yield of the synthesis process is typically around 50-60% and requires several purification steps to obtain a pure compound.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. It has been shown to selectively activate the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-5-13(16)11(14)2/h4-6,12H,3,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBNUUEGWOCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5325621.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)

![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)


![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5325699.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)